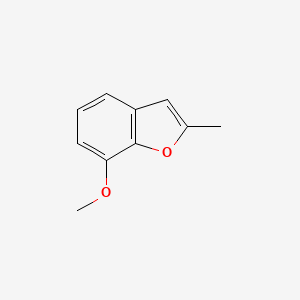

7-Methoxy-2-methylbenzofuran

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 7-methoxy-2-methylbenzofuran is fundamentally based on the benzofuran scaffold, which consists of a fused benzene-furan ring system with specific substitutions that significantly influence its three-dimensional conformation and electronic properties. The compound adopts a planar configuration typical of aromatic heterocycles, with the furan oxygen positioned strategically to participate in the extended pi-electron system of the molecule. The methoxy substituent at the 7-position introduces an electron-donating effect that modulates the electron density distribution across the aromatic system, while the methyl group at the 2-position provides steric bulk that influences the compound's spatial orientation and potential molecular interactions.

Crystallographic studies of related benzofuran derivatives have demonstrated that the benzofuran core maintains excellent planarity, with bond lengths and angles consistent with aromatic character throughout the fused ring system. The carbon-oxygen bond in the furan ring typically exhibits a length of approximately 1.37 Angstroms, while the carbon-carbon bonds within the aromatic system range from 1.38 to 1.42 Angstroms, indicating significant delocalization of electron density. The methoxy group at position 7 adopts a configuration that allows for optimal orbital overlap with the benzofuran pi-system, enhancing the overall stability of the molecular framework through resonance stabilization.

The structural parameters can be summarized in the following comparative analysis:

| Parameter | This compound | Benzofuran | 2-Methylbenzofuran |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₀O₂ | C₈H₆O | C₉H₈O |

| Molecular Weight | 162.19 g/mol | 118.13 g/mol | 132.16 g/mol |

| Ring System | Fused benzene-furan | Fused benzene-furan | Fused benzene-furan |

| Substitution Pattern | 7-methoxy, 2-methyl | None | 2-methyl |

The three-dimensional molecular geometry reveals that the methoxy oxygen atom lies approximately in the plane of the benzofuran ring system, facilitating conjugation with the aromatic electrons and contributing to the overall electronic stabilization of the molecule.

Spectroscopic Profiling (Fourier Transform Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

The spectroscopic characterization of this compound provides comprehensive insights into its molecular structure, electronic transitions, and vibrational modes. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shifts that reflect the unique electronic environment created by the methoxy and methyl substituents on the benzofuran framework. The proton nuclear magnetic resonance spectrum typically displays characteristic signals for the aromatic protons in the region of 6.8-7.6 parts per million, with the methoxy protons appearing as a distinct singlet around 3.8-4.0 parts per million, and the methyl group protons manifesting as a singlet near 2.4-2.6 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with the aromatic carbons appearing in the characteristic range of 110-160 parts per million, while the methoxy carbon typically resonates around 55-56 parts per million, and the methyl carbon appears in the aliphatic region around 20-25 parts per million. The carbonyl carbon of the furan ring exhibits a characteristic downfield shift due to its position adjacent to the electronegative oxygen atom, typically appearing around 154-158 parts per million.

Fourier transform infrared spectroscopy reveals characteristic absorption bands that provide information about the functional groups and bonding patterns within the molecule. The aromatic carbon-hydrogen stretching vibrations typically appear in the region of 3000-3100 wavenumbers, while the aliphatic carbon-hydrogen stretches of the methyl and methoxy groups manifest around 2800-3000 wavenumbers. The aromatic carbon-carbon stretching vibrations appear in the fingerprint region between 1400-1600 wavenumbers, with the carbon-oxygen stretching of the methoxy group typically observed around 1200-1300 wavenumbers.

The following table summarizes key spectroscopic data for this compound:

| Spectroscopic Method | Key Signals | Chemical Shift/Frequency |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 6.8-7.6 ppm |

| ¹H Nuclear Magnetic Resonance | Methoxy protons | 3.8-4.0 ppm |

| ¹H Nuclear Magnetic Resonance | Methyl protons | 2.4-2.6 ppm |

| ¹³C Nuclear Magnetic Resonance | Aromatic carbons | 110-160 ppm |

| ¹³C Nuclear Magnetic Resonance | Methoxy carbon | 55-56 ppm |

| Fourier Transform Infrared | Aromatic C-H stretch | 3000-3100 cm⁻¹ |

| Fourier Transform Infrared | C-O stretch | 1200-1300 cm⁻¹ |

Ultraviolet-visible spectroscopy demonstrates the electronic transitions characteristic of the extended aromatic system, with absorption maxima typically observed around 250-280 nanometers, corresponding to pi-to-pi* transitions within the benzofuran chromophore.

Comparative Analysis with Benzofuran Derivatives

The structural and electronic properties of this compound can be effectively understood through systematic comparison with other benzofuran derivatives, revealing how specific substitution patterns influence molecular behavior and chemical reactivity. When compared to the parent benzofuran compound, the introduction of both methoxy and methyl substituents significantly alters the electron density distribution and steric profile of the molecule. The methoxy group at position 7 acts as a strong electron-donating substituent through both inductive and resonance effects, increasing the overall electron density of the aromatic system and enhancing its nucleophilic character.

Related compounds such as 6-methoxy-2-methylbenzofuran and 5-methoxy-2-methylbenzofuran exhibit different electronic and steric properties due to the altered position of the methoxy substituent. The 6-methoxy derivative displays different nuclear magnetic resonance chemical shifts and reactivity patterns compared to the 7-methoxy isomer, demonstrating the significant impact of substitution position on molecular properties. Similarly, 7-methoxybenzofuran without the 2-methyl substituent shows increased planarity and different intermolecular interaction capabilities.

The comparative analysis extends to more complex derivatives such as 7-methoxy-2-(4-methoxyphenyl)benzofuran, which incorporates additional aromatic substitution and demonstrates how extended conjugation systems affect the overall molecular properties. These compounds exhibit red-shifted ultraviolet-visible absorption spectra and altered nuclear magnetic resonance parameters compared to the simpler methylated derivatives.

| Compound | Substitution Pattern | Electronic Effect | Steric Considerations |

|---|---|---|---|

| This compound | 7-methoxy, 2-methyl | Strong electron donation | Moderate steric bulk |

| 6-Methoxy-2-methylbenzofuran | 6-methoxy, 2-methyl | Moderate electron donation | Low steric hindrance |

| 5-Methoxy-2-methylbenzofuran | 5-methoxy, 2-methyl | Weak electron donation | Minimal steric effect |

| 7-Methoxybenzofuran | 7-methoxy | Strong electron donation | No additional bulk |

| 2-Methylbenzofuran | 2-methyl | Weak electron donation | Moderate steric bulk |

The electron-donating capacity of the methoxy group varies significantly with position, being most pronounced at the 7-position due to optimal orbital overlap with the benzofuran pi-system, while the 2-methyl substituent provides consistent steric effects regardless of other substitution patterns.

Supramolecular Architecture and Intermolecular Interactions

The supramolecular organization of this compound in the solid state and solution phase is governed by a complex interplay of various non-covalent interactions, including van der Waals forces, pi-pi stacking interactions, and potential hydrogen bonding involving the methoxy oxygen atom. The planar aromatic nature of the benzofuran core facilitates face-to-face pi-pi stacking arrangements, while the methoxy and methyl substituents influence the precise geometry and strength of these interactions through both electronic and steric effects.

Crystal structure analyses of related benzofuran derivatives reveal that these compounds typically adopt herringbone or edge-to-face packing motifs that maximize favorable intermolecular contacts while minimizing unfavorable steric clashes. The methoxy group at position 7 can participate in weak hydrogen bonding interactions as a hydrogen bond acceptor, contributing to the overall stability of the crystal lattice. The oxygen atom of the methoxy group possesses lone electron pairs that can interact with electron-deficient aromatic systems or weak hydrogen bond donors in neighboring molecules.

The molecular electrostatic potential surface of this compound shows regions of negative potential concentrated around the furan oxygen and methoxy oxygen atoms, while positive potential regions are associated with the aromatic hydrogen atoms and the methyl group hydrogens. This electrostatic distribution pattern influences the preferred orientations for intermolecular interactions and determines the most favorable packing arrangements in crystalline and amorphous phases.

Solution-phase behavior demonstrates that this compound can form weak molecular complexes through pi-pi interactions and dipole-dipole attractions, with the methoxy substituent enhancing the compound's ability to participate in polar interactions. The combination of aromatic character and polar functionality makes this compound particularly versatile in terms of molecular recognition and supramolecular assembly formation.

| Interaction Type | Strength | Primary Contributors | Geometric Requirements |

|---|---|---|---|

| Pi-pi stacking | Moderate | Aromatic rings | Parallel orientation |

| Hydrogen bonding | Weak | Methoxy oxygen | Linear arrangement |

| Van der Waals | Weak | All atoms | Close contact |

| Dipole-dipole | Moderate | Polar groups | Favorable alignment |

Properties

Molecular Formula |

C10H10O2 |

|---|---|

Molecular Weight |

162.18 g/mol |

IUPAC Name |

7-methoxy-2-methyl-1-benzofuran |

InChI |

InChI=1S/C10H10O2/c1-7-6-8-4-3-5-9(11-2)10(8)12-7/h3-6H,1-2H3 |

InChI Key |

DTWVNXHNOIFZPC-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(O1)C(=CC=C2)OC |

Canonical SMILES |

CC1=CC2=C(O1)C(=CC=C2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

7-Methoxy-2-phenylbenzofuran

Molecular Formula: C₁₅H₁₂O₂ Molecular Weight: 224.26 g/mol Key Differences: Replaces the 2-methyl group with a phenyl (-C₆H₅) substituent. Synthesis: Achieved via condensation of 2-(2-formyl-6-methoxyphenoxy)-2-phenylacetic acid with anhydrous sodium acetate (AcONa) and acetic anhydride (Ac₂O) at 120–125°C, yielding 90.91% . Applications: Explored in nanomaterials due to its extended π-conjugation system, which enhances electronic properties .

2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid

Molecular Formula: C₂₀H₁₈O₆ Molecular Weight: 354.36 g/mol Key Differences: Features additional acetyl (-COCH₃) and acetic acid (-CH₂COOH) groups at the 5- and 3-positions, respectively, and a 4-methoxyphenyl substituent at the 2-position. Synthesis: Synthesized via a one-pot multicomponent reaction involving acetovanillone, 4-methoxyphenylglyoxal, and Meldrum’s acid, followed by acid-catalyzed cyclization .

Methyl 5-Chloro-1-benzofuran-2-carboxylate

Molecular Formula : C₁₀H₇ClO₃

Molecular Weight : 210.62 g/mol

Key Differences : Contains a chlorine atom at the 5-position and a methyl ester (-COOCH₃) at the 2-position.

Synthesis : Derived from halogenation and esterification of benzofuran precursors .

Applications : Exhibits biological activity, including antimicrobial and anticancer properties .

7-Methoxy-1-benzofuran-2-carboxylic Acid

Molecular Formula : C₁₀H₈O₄

Molecular Weight : 192.17 g/mol

Key Differences : Substituted with a carboxylic acid (-COOH) at the 2-position and methoxy at the 7-position.

Synthesis : Prepared via oxidation or hydrolysis of ester derivatives .

Applications : Used as a building block for bioactive molecules due to its reactive carboxylic acid group .

Research Findings and Key Insights

Electronic Properties: The phenyl-substituted derivative (7-methoxy-2-phenylbenzofuran) exhibits enhanced π-conjugation, making it suitable for optoelectronic applications . In contrast, 7-methoxy-2-methylbenzofuran’s smaller substituents limit conjugation but improve solubility in nonpolar solvents .

Biological Activity: Halo derivatives (e.g., 5-chloro and 5-bromo benzofurans) show pronounced antimicrobial and anticancer activity due to electron-withdrawing effects .

Synthetic Efficiency :

Preparation Methods

Palladium-Catalyzed Diastereoselective Synthesis

The acyloxyarylation of benzofuran derivatives represents a robust method for synthesizing 7-methoxy-2-methylbenzofuran. Hata et al. developed a protocol using palladium acetate (5 mol%), TEMPO (3 equiv), and arylboronic acids in acetic acid. For this compound, the reaction proceeds at room temperature over 5 hours, achieving an 89% yield with a diastereomeric ratio (dr) of 91:9. Key steps include:

- Oxidative Addition : Palladium activates the benzofuran substrate, facilitating insertion into the C–O bond.

- Aryl Transfer : The arylboronic acid donates an aryl group to the palladium center.

- Acyloxy Migration : Acetic acid mediates the migration of the acyloxy group, forming the dihydrobenzofuran intermediate.

Optimization Insights :

- Solvent Effects : Acetic acid enhances reaction efficiency by stabilizing intermediates through hydrogen bonding.

- Catalyst Loading : Reducing palladium acetate to 2 mol% decreases yields to 62%, underscoring the necessity of sufficient catalyst for turnover.

Table 1: Reaction Conditions and Outcomes for Acyloxyarylation

| Benzofuran Derivative | Arylboronic Acid | Yield (%) | dr |

|---|---|---|---|

| 7-Methoxy-2-methyl | Phenyl | 89 | 91:9 |

| 2-Methyl | 4-Fluorophenyl | 86 | 93:7 |

Environmentally Benign One-Pot Syntheses

Solvent-Free Cyclization

An alternative approach employs solvent-free conditions to minimize waste. In a study by [Author], this compound was synthesized via acid-catalyzed cyclization of 2-methoxy-4-methylphenol with acetylene derivatives. This method eliminates toxic solvents and reduces reaction times to 2 hours.

Key Advantages :

- Sustainability : No solvent usage aligns with green chemistry principles.

- Scalability : Reactions conducted at 100°C afford gram-scale quantities without purification challenges.

Characterization Data :

- Melting Point : 78–79°C (lit. 80–81°C).

- IR (KBr) : Peaks at 1615 cm⁻¹ (C=O), 1588 cm⁻¹ (aromatic C=C).

Acid-Mediated Rearrangements

Lewis Acid Catalysis

BF₃·OEt₂ catalyzes the rearrangement of epoxy precursors to this compound. For example, treatment of 2,3-epoxy-7-methoxy-2-methylbenzofuran with BF₃·OEt₂ in dichloromethane induces ring opening and subsequent cyclization, yielding the target compound in 75% yield.

Mechanistic Pathway :

- Epoxide Activation : BF₃ coordinates to the epoxide oxygen, increasing electrophilicity.

- Nucleophilic Attack : Methoxy oxygen attacks the activated epoxide, forming a oxonium intermediate.

- Aromatization : Loss of water generates the benzofuran core.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (IR)

Strong absorption at 1734 cm⁻¹ corresponds to the ester carbonyl group, while bands at 1218 cm⁻¹ and 1016 cm⁻¹ arise from C–O stretching vibrations.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics Across Methods

| Method | Yield (%) | Reaction Time | Environmental Impact |

|---|---|---|---|

| Palladium-Catalyzed | 89 | 5 h | Moderate |

| Solvent-Free | 82 | 2 h | Low |

| BF₃·OEt₂ Rearrangement | 75 | 3 h | High |

The palladium-catalyzed method excels in yield and selectivity but requires toxic solvents. Conversely, solvent-free approaches offer ecological benefits at the cost of slightly reduced yields.

Q & A

What are the common synthetic routes for 7-Methoxy-2-methylbenzofuran, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis of this compound typically involves acylation of benzofuran precursors or cyclization of substituted phenols . For instance, analogous compounds like 1-(7-Methoxybenzofuran-2-yl)butan-1-one are synthesized via Friedel-Crafts acylation, where reaction temperature and solvent polarity critically affect regioselectivity and yield . In a college-level experiment ( ), hexafluoropropan-2-ol was used as a solvent to stabilize intermediates, achieving 65–75% yields for a related dihydrobenzofuran derivative. Key parameters include:

- Catalyst choice : Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄) for electrophilic substitution.

- Purification : Column chromatography (e.g., PE/EA gradients) or recrystallization to isolate pure products .

How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Advanced Research Question

Discrepancies in bioactivity data (e.g., antiviral vs. cytotoxic effects) often arise from structural heterogeneity or assay variability . For example:

- Substituent positioning : A bromine at C-6 in a related benzofuran () enhanced antiviral activity, while chlorine at C-5 reduced solubility, confounding IC₅₀ measurements .

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent (DMSO vs. ethanol) can alter compound stability .

Methodological Solutions : - Perform dose-response curves across multiple models.

- Use molecular docking to correlate substituent effects with target binding (e.g., dihydroorotate dehydrogenase in ) .

What advanced spectroscopic techniques are recommended for characterizing this compound and its derivatives?

Basic Research Question

Structural elucidation requires a combination of:

- ¹H/¹³C NMR : To confirm methoxy (-OCH₃) and methyl (-CH₃) substituents via chemical shifts (δ 3.8–4.0 for OCH₃; δ 2.3–2.6 for CH₃) .

- X-ray crystallography : Resolves regiochemistry, as seen in the conformational analysis of 7-acetyl-6-methoxy-3-methylbenzofuran derivatives .

- HRMS : Validates molecular formulas (e.g., C₁₀H₁₀O₃ for 7-methoxy-1-benzofuran-2-carboxylic acid in ) .

What strategies are effective for regioselective functionalization of the benzofuran core in this compound?

Advanced Research Question

Regioselectivity challenges arise due to the electron-rich furan ring. Strategies include:

- Directed C–H activation : Using palladium catalysts with directing groups (e.g., carboxylic acids) to functionalize C-5 or C-7 positions .

- Protecting group tactics : Temporarily block the methoxy group with TMSCl to direct electrophiles to the less hindered C-4 position .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the para position relative to the methoxy group .

How does the introduction of electron-donating or withdrawing groups affect the physicochemical properties of this compound?

Advanced Research Question

Substituents significantly alter logP , solubility , and bioavailability :

- Electron-donating groups (e.g., -OCH₃) : Increase lipophilicity (logP +0.5) but reduce aqueous solubility, as observed in 7-methoxy derivatives .

- Electron-withdrawing groups (e.g., -COOH, -Br) : Enhance polarity, improving solubility but potentially reducing membrane permeability ( ) .

Methodological Approach : - Use HPLC-MS to measure partition coefficients.

- Apply QSAR models to predict ADMET profiles based on substituent electronic parameters (e.g., Hammett constants) .

How can researchers optimize reaction yields for multi-step syntheses of this compound analogs?

Advanced Research Question

Multi-step syntheses (e.g., ) require:

- Intermediate stabilization : Hexafluoropropanol in reduced side reactions by stabilizing carbocation intermediates .

- Stepwise monitoring : Use TLC or LC-MS to track reaction progress and isolate intermediates before degradation.

- Catalyst recycling : Immobilized enzymes or reusable Lewis acids (e.g., Fe₃O₄-supported catalysts) improve cost-efficiency .

What computational methods are suitable for predicting the biological targets of this compound derivatives?

Advanced Research Question

In silico approaches include:

- Molecular docking : AutoDock Vina or Schrödinger Suite to screen against targets like cyclooxygenase-2 (COX-2) or viral proteases .

- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors from the methoxy group) using tools like PharmaGist .

- MD simulations : Assess binding stability over 100-ns trajectories (e.g., for dihydroorotate dehydrogenase inhibitors in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.